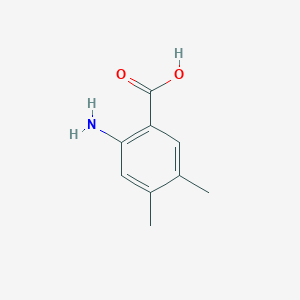

2-Amino-4,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBBDMHTSKPGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295728 | |

| Record name | 2-amino-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15089-51-7 | |

| Record name | 15089-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4,5 Dimethylbenzoic Acid

Established Synthetic Routes to 2-Amino-4,5-dimethylbenzoic Acid

Established methods for the synthesis of this compound primarily rely on classical organic transformations, including the reduction of a corresponding nitro compound, functional group interconversions, and modern cross-coupling reactions.

Reductive Transformations of Nitrobenzoic Acid Precursors

A common and well-established method for the synthesis of aryl amines is the reduction of the corresponding nitroaryl compounds. In the context of this compound, the logical precursor is 2,4-dimethyl-5-nitrobenzoic acid. The nitro group can be effectively reduced to an amino group using various reducing agents. researchgate.net

Catalytic hydrogenation is a widely employed method for this transformation. This typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). For instance, a similar compound, 2-amino-4,5-dimethoxybenzoic acid, is synthesized from its nitro precursor, methyl-4,5-dimethoxy-2-nitro-benzoate, via hydrogenation with 10% Pd/C at 50°C and 3.5 bar pressure. wikipedia.org This reaction proceeds with high efficiency, yielding the desired aminobenzoic acid in significant quantities. wikipedia.org

Another set of effective reducing agents includes metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). For example, the reduction of 2,5-dinitrotoluene (B8417) to 2-amino-5-nitrotoluene can be achieved using SnCl₂ and Fe in glacial acetic acid with the addition of HCl at elevated temperatures. researchgate.net This highlights the utility of metal/acid systems in selectively reducing nitro groups in substituted aromatic compounds.

Table 1: Comparison of Reductive Methods for Nitrobenzoic Acid Precursors

| Reductive Method | Precursor | Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2,4-dimethyl-5-nitrobenzoic acid | H₂, Pd/C catalyst | This compound | High yields, clean reaction |

| Metal/Acid Reduction | 2,4-dimethyl-5-nitrobenzoic acid | SnCl₂/Fe, HCl, 80-85°C | This compound | Cost-effective reagents |

Functional Group Interconversions for Ortho-Aminobenzoic Acid Synthesis

Functional group interconversion provides alternative pathways to ortho-aminobenzoic acids, avoiding the sometimes harsh conditions of nitration and reduction. A plausible, though not explicitly documented for this specific molecule, route involves the oxidative cleavage of a substituted isatin (B1672199) (a derivative of indole). Substituted anthranilic acids can be obtained from the reaction of substituted isatins with sodium hydroxide (B78521) and hydrogen peroxide. This method is advantageous as it allows for the synthesis of anthranilic acids with various substitution patterns.

Palladium-Catalyzed Synthetic Strategies in Benzoic Acid Derivatives

Modern synthetic chemistry offers powerful tools for the construction of C-N bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination is a prominent example of such a reaction, involving the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

This strategy could be applied to the synthesis of this compound by utilizing a precursor such as 2-bromo-4,5-dimethylbenzoic acid or 2-chloro-4,5-dimethylbenzoic acid. The reaction would involve coupling this aryl halide with an ammonia (B1221849) equivalent in the presence of a suitable palladium catalyst and ligand system. The choice of ligand is crucial for the success of the reaction and can range from simple phosphines to more complex, sterically hindered biarylphosphine ligands. wikipedia.orglibretexts.org

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Development of Novel Synthetic Approaches

In line with the growing demand for sustainable and efficient chemical processes, novel synthetic approaches for molecules like this compound are being explored. These methods focus on green chemistry principles and process intensification strategies like one-pot and multicomponent reactions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several principles of green chemistry can be applied.

One area of focus is the use of more environmentally friendly solvents and reagents. For instance, biosynthetic methods for producing aminobenzoic acids are being investigated as a sustainable alternative to traditional chemical synthesis which often relies on petroleum-based precursors and can generate toxic waste. researchgate.netresearchgate.net These biosynthetic routes utilize microorganisms to convert simple carbon sources into the desired aromatic compounds under mild conditions. researchgate.net

Another green approach involves the use of catalytic processes, which are inherently more atom-economical than stoichiometric reactions. The catalytic hydrogenation of nitroarenes, as mentioned earlier, is a good example of a green synthetic method due to its high efficiency and the generation of water as the only byproduct.

One-Pot and Multicomponent Reactions for Enhanced Efficiency

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of these methodologies can be applied. For example, a one-pot procedure could be envisioned where the formation of a substituted benzoic acid is immediately followed by an amination step without the isolation of intermediates. One-pot syntheses of amide-functionalized polymers have been demonstrated, showcasing the potential of this approach.

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are particularly attractive for building molecular complexity efficiently. Various MCRs are known for the synthesis of heterocyclic compounds and other complex molecules, and the development of an MCR for the synthesis of polysubstituted benzoic acids like this compound would represent a significant advancement in synthetic efficiency.

Information regarding the synthesis of this compound is currently limited in publicly available scientific literature.

General synthetic strategies for analogous compounds, such as the reduction of a nitro-substituted precursor, are common in organic chemistry. For instance, the synthesis of structurally related amino acids often involves the catalytic hydrogenation of the corresponding nitrobenzoic acid using catalysts like palladium on carbon. However, without specific studies on this compound, any discussion on the optimization of parameters like temperature, pressure, catalyst loading, and solvent systems would be speculative.

Therefore, a detailed article focusing solely on the "Optimization of Reaction Conditions and Yields" for the synthesis of this compound, complete with data tables and specific research findings, cannot be generated at this time due to the absence of the necessary source material in the public domain.

Chemical Transformations and Derivatization Strategies of 2 Amino 4,5 Dimethylbenzoic Acid

Formation of Azo Compounds and Their Derivatives

The presence of a primary aromatic amino group in 2-Amino-4,5-dimethylbenzoic acid makes it a suitable precursor for the synthesis of azo compounds. This class of compounds is characterized by the functional group R-N=N-R', where the N=N group is termed an azo group.

Diazotization and Coupling Reactions

The initial and crucial step in the formation of azo compounds from this compound is diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). scirp.orgslideshare.netyoutube.com The low temperature is essential to prevent the resulting diazonium salt from decomposing. scirp.orgyoutube.com The reaction transforms the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻), a highly versatile intermediate.

Following diazotization, the unstable diazonium salt is immediately used in a coupling reaction with a suitable coupling agent. slideshare.netyoutube.com This coupling agent is an aromatic compound that is activated towards electrophilic substitution, such as phenols or other aromatic amines. The diazonium ion acts as a weak electrophile and attacks the electron-rich aromatic ring of the coupling partner, resulting in the formation of a stable azo compound with the characteristic -N=N- linkage. youtube.com For instance, a diazonium salt prepared from an aminobenzoic acid can be coupled with a phenol (B47542) to create an azo dye. youtube.com

Synthesis of Azo Dye Ligands

Azo dyes derived from this compound and its analogs are of significant interest as ligands in coordination chemistry. researchcommons.orgekb.egresearchgate.net By carefully selecting the coupling component, a wide array of azo dye ligands with different donor atoms and steric properties can be synthesized. For example, coupling the diazonium salt of an aminothiazole derivative with 3-dimethylaminobenzoic acid in an alkaline alcoholic solution yields a new azo ligand. researchgate.netasianpubs.org Similarly, coupling with substituted phenols can produce tridentate (N,N,O) donor ligands. researchgate.netasianpubs.org

These synthesized azo dye ligands can then be characterized using various spectroscopic methods, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm their structure. researchgate.netresearchgate.net The presence of both the azo group and the carboxylic acid or other functional groups allows these molecules to act as versatile chelating agents for a variety of metal ions.

Complexation with Transition Metal Ions

The derivatives of this compound, particularly the azo dye ligands, readily form coordination complexes with transition metal ions. researchcommons.orgekb.egresearchgate.netasianpubs.orgresearchcommons.org These complexes often exhibit interesting electronic, magnetic, and structural properties.

Preparation of Coordination Complexes with this compound Derivatives as Ligands

The synthesis of coordination complexes typically involves the reaction of the azo dye ligand with a metal salt in a suitable solvent. researchcommons.org The ligand, often dissolved in an organic solvent like ethanol, is added to a solution of the metal chloride or another metal salt. researchcommons.org The reaction mixture may be heated to facilitate the complex formation, leading to the precipitation of the metal complex. researchcommons.org

A variety of transition metal ions have been used to form complexes with ligands derived from substituted aminobenzoic acids, including Cr(II), Co(II), Ni(II), Cu(II), Ag(I), and Au(III). researchcommons.orgresearchcommons.org These complexes are then isolated and purified, often by recrystallization, and their structures and properties are investigated using techniques such as elemental analysis, infrared and electronic spectroscopy, and magnetic susceptibility measurements. researchcommons.orgresearchgate.netresearchcommons.org

Stoichiometric and Geometric Considerations in Metal-Ligand Coordination

The stoichiometry of the resulting metal complexes, which refers to the metal-to-ligand ratio, can vary depending on the metal ion, the ligand structure, and the reaction conditions. researchcommons.orgresearchcommons.org For example, in complexes formed with an azo dye derived from a substituted aminothiazole and aminobenzoic acid, a 1:2 metal-to-ligand ratio was observed for Co(II), Ni(II), and Cu(II) ions, while a 1:1 ratio was found for the Ag(I) complex. researchcommons.orgresearchcommons.org

Based on spectroscopic and magnetic data, the geometry of these coordination complexes can be proposed. researchcommons.orgresearchcommons.org Common geometries include octahedral, tetrahedral, and square planar. For instance, Co(II), Ni(II), and Cu(II) complexes with certain azo dye ligands have been proposed to have octahedral geometries. researchcommons.orgasianpubs.orgresearchcommons.org In contrast, a gold(III) complex with the same ligand was suggested to be square planar, and a silver(I) complex was proposed to be tetrahedral. researchcommons.orgresearchcommons.org The coordination of the ligand to the metal ion often occurs through the nitrogen atoms of the azo group and a deprotonated carboxyl or hydroxyl group, forming stable chelate rings. researchcommons.org

Table 1: Stoichiometry and Proposed Geometries of Metal Complexes with a Derivative of this compound

| Metal Ion | Metal:Ligand Ratio | Proposed Geometry |

|---|---|---|

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cu(II) | 1:2 | Octahedral |

| Ag(I) | 1:1 | Tetrahedral |

| Au(III) | 1:2 | Square Planar |

Data derived from studies on analogous systems. researchcommons.orgresearchcommons.org

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. youtube.comlibretexts.org It describes how the interaction between the metal d-orbitals and the ligand orbitals affects the energies of the d-orbitals. youtube.comlibretexts.org This interaction leads to the splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand, the metal ion, and the coordination geometry. uci.edu

For octahedral complexes, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The electronic spectra (UV-Vis) of these complexes show absorption bands corresponding to the promotion of electrons from the lower energy levels to the higher energy levels. The positions of these bands can be used to determine the ligand field splitting parameter.

The magnetic properties of the complexes are also determined by the d-orbital splitting. uci.edu For metal ions with d⁴ to d⁷ electron configurations, two possibilities arise depending on the magnitude of Δ compared to the electron pairing energy (Π). uci.edu If Δ is small (weak-field ligand), electrons will occupy the higher energy orbitals before pairing up in the lower energy orbitals, resulting in a high-spin complex. youtube.comuci.edu If Δ is large (strong-field ligand), electrons will pair up in the lower energy orbitals first, leading to a low-spin complex. youtube.comuci.edu Magnetic susceptibility measurements can distinguish between high-spin and low-spin configurations and provide further insight into the electronic structure of the metal complexes. For example, the magnetic moment values for Ni(II) and Cu(II) complexes with a thiazolylazo ligand derived from a substituted aminobenzoic acid indicated a high-spin octahedral environment. asianpubs.org

Cyclization and Heterocyclic Ring Formation

The inherent functionality of this compound, featuring a nucleophilic amino group and an electrophilic carboxylic acid in an ortho relationship, makes it an ideal precursor for a range of cyclization reactions to construct various heterocyclic rings.

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 6,7-dimethylquinazolin-4(3H)-one derivatives from this compound can be achieved through several established synthetic routes.

One common and straightforward method involves the reaction of this compound with formamide. Heating these two reactants together, typically at elevated temperatures, leads to a condensation and subsequent cyclization reaction to yield 6,7-dimethylquinazolin-4(3H)-one. This method is analogous to the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from 2-amino-4,5-dimethoxybenzoic acid.

Another versatile approach is the reaction of this compound with orthoesters, such as triethyl orthoformate, often in the presence of an acid catalyst like acetic acid. This reaction proceeds through the formation of an intermediate benzoxazinone (B8607429), which then reacts with an amine source, such as ammonia (B1221849) or a primary amine, to furnish the corresponding quinazolinone. The intermediate, 6,7-dimethyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one, can be synthesized by heating this compound with an appropriate anhydride, like acetic anhydride. This benzoxazinone can then be isolated and subsequently reacted with various amines to introduce diversity at the N-3 position of the quinazolinone ring.

Furthermore, modern synthetic methodologies, such as microwave-assisted synthesis, can be employed to accelerate these reactions and improve yields. For instance, the one-pot reaction of anthranilic acids, orthoesters, and amines under microwave irradiation has proven to be an efficient method for the synthesis of 3-substituted-quinazolin-4(3H)-ones.

| Starting Material | Reagent(s) | Product | General Method |

| This compound | Formamide | 6,7-Dimethylquinazolin-4(3H)-one | Thermal condensation |

| This compound | Triethyl orthoformate, NH₃ | 6,7-Dimethylquinazolin-4(3H)-one | Two-step via benzoxazinone |

| This compound | Acetic anhydride, then R-NH₂ | 3-Substituted-6,7-dimethylquinazolin-4(3H)-one | Two-step via benzoxazinone |

The synthesis of thiazole (B1198619) derivatives from this compound can be approached through multi-step sequences that transform the initial functionalities into precursors suitable for thiazole ring formation. A common strategy involves the conversion of the aminobenzoic acid to an intermediate containing a thioamide or an α-haloketone moiety, which are key building blocks for the Hantzsch thiazole synthesis.

One potential pathway begins with the esterification of this compound, followed by reaction with chloroacetyl chloride to yield a chloroacetylated intermediate. This intermediate can then be reacted with a sulfur source, such as thiourea (B124793) or a thioamide, to construct the thiazole ring. This method allows for the introduction of various substituents on the thiazole ring depending on the choice of the thioamide.

Alternatively, the amino group of this compound can be diazotized and replaced with a halogen, followed by further functional group manipulations to generate an α-haloketone. This intermediate can then undergo cyclization with a thioamide to form the desired thiazole derivative.

| Intermediate | Reagent(s) | Resulting Moiety | Subsequent Reaction |

| Ester of this compound | Chloroacetyl chloride | Chloroacetylated amide | Reaction with thiourea |

| 2-Halo-4,5-dimethylbenzoic acid derivative | Functional group manipulation | α-Haloketone | Cyclization with thioamide |

The synthesis of pyrazole (B372694) derivatives from this compound requires a strategic transformation of the starting material to incorporate a 1,3-dicarbonyl or an equivalent synthon, which can then undergo cyclization with a hydrazine (B178648) derivative.

A plausible synthetic route involves the conversion of the carboxylic acid group of this compound into a ketone. For instance, reaction with an organolithium reagent followed by an appropriate workup can yield an aminoketone. This aminoketone can then be further elaborated to a 1,3-diketone. The resulting 1,3-dicarbonyl compound, bearing the 4,5-dimethylanilino moiety, can then be cyclized with hydrazine or a substituted hydrazine to afford the corresponding pyrazole derivative. The regioselectivity of this cyclization will depend on the nature of the substituents on the 1,3-dicarbonyl unit and the hydrazine.

Another approach involves the initial protection of the amino group, followed by the conversion of the carboxylic acid to a suitable precursor for pyrazole synthesis. For example, the protected aminobenzoic acid could be converted into an α,β-unsaturated ketone (a chalcone (B49325) derivative). Subsequent reaction of this chalcone with hydrazine would lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole.

| Synthetic Strategy | Key Intermediate | Cyclization Partner | Final Product |

| Ketone formation and elaboration | 1,3-Diketone derivative | Hydrazine/Substituted hydrazine | Substituted pyrazole |

| Protection and chalcone formation | α,β-Unsaturated ketone (Chalcone) | Hydrazine | Pyrazole (via pyrazoline) |

Amidation and Esterification Reactions

The carboxylic acid and amino functionalities of this compound are readily amenable to standard amidation and esterification reactions, allowing for the synthesis of a wide array of derivatives.

This compound can be utilized as a non-proteinogenic amino acid in peptide synthesis. Its incorporation into a peptide sequence can introduce conformational constraints and specific structural features due to the rigidity of the aromatic ring and the steric bulk of the dimethyl groups.

For solution-phase peptide synthesis, the amino group of this compound would typically be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid can then be activated using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The activated ester can then be reacted with the free amino group of another amino acid or peptide to form a new peptide bond.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The modification of the this compound scaffold, particularly through the synthesis of quinazolinone derivatives, has been a subject of interest in medicinal chemistry to explore their biological activities. Structure-activity relationship (SAR) studies of the resulting compounds provide valuable insights into the structural requirements for a desired pharmacological effect.

For quinazolinone derivatives, the substituents on the benzene (B151609) ring play a crucial role in determining their biological activity. The presence of electron-donating groups, such as the two methyl groups in the 6 and 7 positions derived from this compound, can significantly influence the electronic properties of the quinazolinone ring system. mdpi.com In general, electron-donating groups at the 6- and 7-positions of the quinazolinone core have been shown to enhance certain biological activities, such as anticancer and antimicrobial effects. mdpi.comnih.gov

For instance, in the context of epidermal growth factor receptor (EGFR) kinase inhibitors, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives have been synthesized and evaluated. mdpi.com Studies have shown that the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core can increase the antiproliferative activity of the compounds. mdpi.com The dimethyl groups at these positions would be expected to increase the electron density of the quinazoline ring, potentially enhancing its interaction with biological targets.

Furthermore, SAR studies on quinazolinone derivatives have highlighted the importance of substituents at the 2 and 3 positions for modulating activity. nih.gov By systematically varying the groups at these positions on the 6,7-dimethylquinazolinone scaffold, it is possible to fine-tune the pharmacological profile of the resulting compounds. For example, the introduction of different aryl or alkyl groups at the 2-position and various substituted phenyl or heterocyclic rings at the 3-position can lead to significant changes in antibacterial or antifungal activity.

The following table summarizes some general SAR findings for quinazolinone derivatives that are relevant to modifications of the this compound scaffold:

| Position of Modification | Nature of Substituent | General Impact on Activity |

| 6 and 7 | Electron-donating groups (e.g., dimethyl, dimethoxy) | Often enhances anticancer and antimicrobial activity. mdpi.comnih.gov |

| 2 | Alkyl or aryl groups | Can significantly influence the spectrum and potency of antimicrobial activity. |

| 3 | Substituted aromatic or heterocyclic rings | Crucial for modulating biological activity and target specificity. |

| 4 | Substituted amino groups | Can improve antimicrobial activities. nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton NMR spectroscopy of 2-Amino-4,5-dimethylbenzoic acid provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, being in unique chemical environments, give rise to separate signals. The protons of the two methyl groups also exhibit characteristic chemical shifts, as do the protons of the amino group and the carboxylic acid.

A representative ¹H NMR spectrum in a suitable solvent, such as DMSO-d6, would typically show the following features:

A singlet for the aromatic proton at the 3-position.

A singlet for the aromatic proton at the 6-position.

Singlets for the two methyl groups at the 4- and 5-positions.

A broad singlet for the two protons of the amino group.

A broad singlet for the acidic proton of the carboxyl group.

The exact chemical shifts (δ) are influenced by the solvent and the concentration of the sample.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | Varies | Singlet |

| H-6 | Varies | Singlet |

| CH₃ at C-4 | Varies | Singlet |

| CH₃ at C-5 | Varies | Singlet |

| NH₂ | Varies | Broad Singlet |

| COOH | Varies | Broad Singlet |

Note: The specific chemical shifts can vary based on experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The expected signals would correspond to:

The carboxyl carbon (C=O), which typically appears at the most downfield region.

The six aromatic carbons, with their chemical shifts influenced by the attached amino, carboxyl, and methyl groups. The carbons bearing the substituents (C-1, C-2, C-4, C-5) will have distinct shifts compared to the unsubstituted aromatic carbons (C-3, C-6).

The two methyl carbons, which will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 168 - 175 |

| C-1 | 110 - 120 |

| C-2 | 145 - 155 |

| C-3 | 115 - 125 |

| C-4 | 130 - 140 |

| C-5 | 135 - 145 |

| C-6 | 110 - 120 |

| CH₃ at C-4 | 15 - 25 |

| CH₃ at C-5 | 15 - 25 |

Note: These are predicted ranges and actual values can differ based on experimental conditions.

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.netfiveable.me These experiments provide correlation data that reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, although in this specific molecule with mostly singlet aromatic protons, its utility would be in confirming the lack of coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. ipb.pt For instance, it would show correlations from the methyl protons to the aromatic carbons at the 4 and 5 positions, as well as adjacent carbons. This data is crucial for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. libretexts.org

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* electronic transitions. libretexts.orgyoutube.com The chromophores in the molecule are the benzene (B151609) ring, the carboxyl group, and the amino group.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com The conjugated system of the benzene ring gives rise to strong absorptions in the UV region. The presence of the amino and carboxyl groups, which act as auxochromes, modifies the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carboxyl group or the nitrogen of the amino group) to a π* antibonding orbital of the aromatic ring. libretexts.orgyoutube.com These transitions are generally weaker in intensity compared to π→π* transitions and occur at longer wavelengths.

The solvent can influence the position of these absorption maxima. Polar solvents can lead to shifts in the absorption bands due to interactions with the solute molecule.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate Wavelength (λmax, nm) | Chromophore/Functional Group |

| π→π | ~220-250 | Aromatic Ring |

| π→π (shifted) | ~280-320 | Aromatic Ring with Auxochromes |

| n→π* | >300 | C=O, NH₂ |

Note: The exact λmax values and molar absorptivities (ε) depend on the solvent and pH.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijtsrd.comresearchgate.net The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites the molecule into higher vibrational states. The resulting spectra provide a fingerprint of the functional groups present.

For this compound, characteristic vibrational bands are expected for the amino, carboxylic acid, and dimethyl-substituted aromatic functionalities.

Amino Group (NH₂): Two distinct N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹. The N-H bending vibration appears around 1600-1650 cm⁻¹.

Carboxylic Acid Group (COOH): A broad O-H stretching band is expected over a wide range, typically from 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. The C=O stretching vibration gives a strong, sharp band around 1680-1710 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, appear in the 800-900 cm⁻¹ region.

Methyl Groups (CH₃): Symmetric and asymmetric C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ range.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1680 - 1710 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 | |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within the this compound molecule. nih.govnih.gov By measuring the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds can be observed.

The key functional groups in this compound are the carboxylic acid (-COOH), the primary amine (-NH2), and the substituted benzene ring. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the FT-IR spectrum, generally in the range of 3400-2400 cm⁻¹. mdpi.com The C=O stretching of the carbonyl group is a strong, characteristic peak, expected around 1700-1750 cm⁻¹. mdpi.com

The amino group (-NH2) exhibits N-H stretching vibrations, which usually appear as two distinct bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric modes. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. ijstr.org The presence and substitution pattern of the benzene ring are confirmed by various C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400 - 2400 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Amine | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl Groups | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a monoisotopic mass of 165.07898 Da. nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. For this compound, the [M+H]⁺ adduct would have a predicted m/z of 166.08626. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 188.06820) or the potassium adduct [M+K]⁺ (m/z 204.04214), may also be detected. uni.lu

Analysis of the fragmentation pattern provides further structural clues. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O) or carbon dioxide (CO₂). For instance, a fragment corresponding to [M+H-H₂O]⁺ is predicted at m/z 148.07624. uni.lu The degradation of amino acids can also occur through decarboxylation of the imine formed. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 166.08626 |

| [M+Na]⁺ | 188.06820 |

| [M-H]⁻ | 164.07170 |

| [M+K]⁺ | 204.04214 |

| [M+H-H₂O]⁺ | 148.07624 |

Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray diffraction is the premier technique for determining the arrangement of atoms within a crystalline solid, providing insights into its three-dimensional structure.

The resulting diffraction pattern allows for the calculation of the unit cell parameters (a, b, c, α, β, γ), the volume of the unit cell, and the space group to which the crystal belongs. elixirpublishers.com For related amino acid crystals, intermolecular forces such as hydrogen bonds between the amine and carboxylate groups are crucial in stabilizing the crystal structure. nih.gov This definitive structural assignment is essential for understanding structure-property relationships.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. henryford.com The technique is valuable for phase identification, assessing sample purity, and confirming the crystalline nature of a bulk material. semnan.ac.ir The sample is scanned over a range of angles (2θ), producing a diffractogram that is a unique fingerprint of the crystalline phase. elixirpublishers.com

The prominent, sharp peaks in a PXRD pattern indicate a high degree of crystallinity. semnan.ac.ir The positions and relative intensities of these peaks can be compared to a database or a pattern calculated from single-crystal data to confirm the identity of the compound. cas.cz

Thermal Analysis (TGA/DSC) to Evaluate Thermal Stability and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound. abo.fipsu.edu

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com A TGA thermogram would reveal the decomposition temperature of the compound, identified by a significant loss of mass. For many organic acids, decomposition begins after melting. semanticscholar.org Analysis of the evolved gases during decomposition, often by coupling the TGA to a mass spectrometer (TGA-MS), can help elucidate the decomposition pathway. psu.edu

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. netzsch.com The resulting DSC curve can identify the melting point (an endothermic peak), crystallization events (exothermic peaks), and glass transitions. semanticscholar.org For this compound, one would expect to observe an endothermic peak corresponding to its melting point, followed by thermal decomposition at higher temperatures, which could be either endothermic or exothermic. semanticscholar.orgsemanticscholar.org The thermal stability is a critical parameter, indicating the temperature up to which the material can be used without degradation. netzsch.com

Field Emission Scanning Electron Microscopy (FESEM) for Morphological Studies

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface topography and morphology of materials. lbl.gov For this compound, FESEM would provide detailed images of the crystal habit (the external shape), size, and surface features of the crystalline particles. elixirpublishers.com

The technique works by scanning a focused beam of electrons over the sample surface and collecting the secondary electrons emitted. lbl.gov The high resolution of FESEM, often on the nanometer scale, allows for the visualization of fine details on the crystal facets. The observed morphology is an external expression of the internal crystal structure determined by XRD. elixirpublishers.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 2-Amino-4,5-dimethylbenzoic acid, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking studies have been employed to investigate the interaction of benzoic acid derivatives with various biological targets. nih.gov These studies are crucial for understanding the structural basis of ligand-protein interactions. For instance, in the context of anti-apoptotic proteins like Mcl-1, the binding mode of 2,5-substituted benzoic acid scaffolds has been analyzed. The orientation and interactions of these ligands are highly dependent on the nature and size of their substituents. nih.gov Hydrophobic interactions and hydrogen bonds are key features governing the binding of these small molecules to the protein's hydrophobic pockets. nih.gov The analysis of these interactions helps in understanding the complex nature of molecular recognition and provides a foundation for the structure-based design of more potent inhibitors. nih.gov

The process often involves preparing the receptor by adding polar hydrogen atoms and removing non-essential water molecules, followed by docking the ligand into the active site. ekb.eg The interactions can then be visualized and analyzed to identify key amino acid residues involved in the binding.

Prediction of Binding Affinities and Interaction Modes

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding score or energy, which estimates the strength of the interaction between the ligand and the protein. scielo.br For example, studies on other benzoic acid derivatives have shown that compounds with favorable binding energies often exhibit significant biological activity. scielo.br These predictions are instrumental in ranking potential drug candidates for further experimental testing. nih.gov

The interaction modes, which describe the specific contacts between the ligand and the protein, are also elucidated. These can include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions, all of which contribute to the stability of the ligand-protein complex. nih.gov For instance, the deletion of a specific substituent from a benzoic acid derivative was shown to dramatically decrease its binding affinity to Mcl-1 and Bfl-1 proteins, highlighting the significant contribution of that group to the binding potency. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict and understand a molecule's reactivity and its interactions with other molecules, particularly in biological systems. researchgate.net

The MEP map displays regions of positive, negative, and neutral electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions correspond to areas with near-zero potential. This information is crucial for understanding sites of electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.net For instance, in the MEP map of a molecule, the hydrogen atoms of an amine group often show intense blue regions, indicating a high positive potential and susceptibility to nucleophilic attack. researchgate.net Conversely, oxygen atoms in carbonyl groups typically exhibit red regions, signifying high negative potential and a propensity for electrophilic interaction. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, offering insights that are complementary to experimental data. These calculations are based on the principles of quantum mechanics and can be used to determine a molecule's geometry, energy, and reactivity.

Conformational Analysis and Geometrical Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pjbmb.org.pk The goal is to identify the most stable conformation, which corresponds to the lowest energy state. pjbmb.org.pk This is achieved through a process called geometry optimization, where the molecule's geometry is systematically varied to find the minimum potential energy. pjbmb.org.pkgelisim.edu.tr

Computational methods like Density Functional Theory (DFT) are often employed for these calculations. gelisim.edu.tr The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. gelisim.edu.tr For flexible molecules, identifying the lowest energy conformation is critical for subsequent molecular modeling studies, as the biological activity can be highly dependent on the molecular structure. pjbmb.org.pk

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are also used to determine a molecule's electronic structure and various reactivity descriptors. These descriptors provide quantitative measures of a molecule's reactivity and can be used to predict its chemical behavior. actascientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which is an anthranilic acid derivative, QSAR studies can be instrumental in identifying the key molecular descriptors that influence their therapeutic effects.

Although specific QSAR models for derivatives of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related compounds, such as other substituted benzoic acids and anthranilic acid analogs. nih.govnih.gov For instance, a QSAR study on benzoylaminobenzoic acid derivatives, which share the core benzoic acid moiety, revealed that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity, molar refractivity, and the presence of specific substituents like hydroxyl groups. nih.gov Conversely, the presence of heteroatoms such as nitrogen or oxygen in certain positions was found to decrease activity. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might explore descriptors such as:

Electronic Properties: The Hammett constant (σ) can quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. youtube.com Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups tend to increase acidity, a factor that can influence receptor binding and cell membrane permeability. mdpi.com

Hydrophobicity: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Parameters: Descriptors like molar refractivity (MR) and Taft steric parameters (Es) can model how the size and shape of substituents affect the interaction with a biological target.

A representative, albeit illustrative, QSAR model for a series of related anthranilic acid derivatives targeting a specific receptor might take the following linear form:

pIC50 = c0 + c1logP + c2MR + c3*σ

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined through regression analysis.

To illustrate the application of QSAR, consider a hypothetical dataset for a series of anthranilic acid derivatives:

| Derivative | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed pIC50 |

| A | 2.1 | 45.2 | 0.1 | 5.8 |

| B | 2.5 | 50.1 | -0.2 | 6.2 |

| C | 2.8 | 52.7 | 0.3 | 6.5 |

| D | 3.2 | 55.9 | -0.1 | 6.9 |

Based on such data, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

Computational Design and Virtual Screening of Novel Derivatives

The insights gained from QSAR models, along with structure-based drug design approaches, fuel the computational design and virtual screening of novel derivatives of this compound with potentially improved therapeutic properties.

Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or an enzyme. This process can be performed using either ligand-based or structure-based approaches.

In a structure-based approach, the three-dimensional structure of the target protein is used to dock potential ligands and estimate their binding affinity. For instance, in a study focused on designing novel anti-inflammatory drugs, quinoline-anthranilic acid hybrids were designed and their binding affinity to targets like TNF-α and COX-II was evaluated using molecular docking. nih.gov The results of such docking studies can provide detailed information about the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

A virtual screening workflow for designing novel derivatives of this compound could involve the following steps:

Target Identification and Preparation: Identifying a relevant biological target and obtaining its 3D structure, either from experimental sources like the Protein Data Bank or through homology modeling.

Library Generation: Creating a virtual library of derivatives by modifying the this compound scaffold with various functional groups.

Molecular Docking: Docking the library of derivatives into the active site of the target protein.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each derivative and ranking them accordingly.

ADME/Toxicity Prediction: Filtering the top-ranked compounds based on predicted pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity profiles to select the most promising candidates for synthesis and biological evaluation. nih.gov

An example of data that might be generated from a virtual screening study is presented in the table below, showing the predicted binding affinities and key interactions of hypothetical derivatives with a target protein.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted ADME Profile |

| Derivative 1 | -8.5 | Arg120, Tyr355 | Favorable |

| Derivative 2 | -9.2 | Arg120, Phe381 | Favorable |

| Derivative 3 | -7.8 | Tyr355 | Moderate |

| Derivative 4 | -9.5 | Arg120, Tyr355, Phe381 | Favorable |

This computational approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing the synthesis of compounds with the highest probability of success. The integration of QSAR, molecular docking, and ADME/T prediction provides a powerful platform for the rational design of novel derivatives of this compound for a range of therapeutic applications. nih.gov

Biological and Medicinal Chemistry Research Applications

Anticancer Activity Studies

Evaluation of Cytotoxic Activity against Cancer Cell Lines

The cytotoxic effects of 2-amino-4,5-dimethylbenzoic acid derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides, derived from various amines, exhibited significant cytotoxic activity. nih.gov All synthesized compounds in this particular study proved to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Notably, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l displayed IC₅₀ values of 0.4 µM, making them 78.75 times more potent than cisplatin against these cells. nih.gov Compound 5e also showed activity against the HT-29 colon cancer cell line that was 50.8 times greater than that of cisplatin. nih.gov

Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were tested against four cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung). rsc.org Compound 7b from this series demonstrated potent cytotoxic activity against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org

Furthermore, amino acid conjugate derivatives of abietic and dehydroabietic acid have been assessed for their cytotoxicity against leukemia (HL60), lung (A549), stomach (AZ521), and breast (SK-BR-3) cancer cell lines. nih.gov All of these compounds showed cytotoxicity against HL60 cells, with IC₅₀ values ranging from 2.3 to 37.3 μM. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colon) | 0.5 | nih.gov |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | HL60 (Leukemia) | 2.3 | nih.gov |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | A549 (Lung) | 7.1 | nih.gov |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | AZ521 (Stomach) | 3.9 | nih.gov |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate (19) | SK-BR-3 (Breast) | 8.1 | nih.gov |

Mechanisms of Cell Death and Cell Proliferation Inhibition

Investigations into the mechanisms by which these compounds exert their anticancer effects have revealed their ability to induce programmed cell death, or apoptosis. For example, potent 2-amino-1,4-naphthoquinone-benzamide derivatives were confirmed as apoptosis inducers through flow cytometry and Hoechst 33258 staining. nih.gov Further studies on a phenoxazine (B87303) compound, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one, showed that it induced a mixed type of cell death, encompassing both apoptosis and necrosis, in human B and T cell lymphoblastoid cell lines. nih.gov

Cellular mechanism studies on compound 7b, a 2-amino-4-aryl-pyrimidine derivative of ursolic acid, in MCF-7 cells indicated that it could inhibit cell migration, induce cell cycle arrest at the S phase, and trigger mitochondria-related apoptosis. rsc.org This was associated with an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org Western blot analyses further suggested that this compound could suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cell proliferation and survival. rsc.org

Investigation of Enzyme Inhibition (e.g., Histone Deacetylases) as a Therapeutic Strategy

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. wikipedia.orgnih.gov Their inhibition has emerged as a promising strategy in cancer therapy. wikipedia.orgnih.gov HDAC inhibitors can block the removal of acetyl groups from histones, leading to a more open chromatin structure and affecting the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. wikipedia.orgnih.gov While direct studies on this compound as an HDAC inhibitor are not extensively documented in the provided results, the broader class of amino acid derivatives has been investigated for this purpose. nih.gov The development of novel small molecules, including amino acid-derived compounds, that target HDACs is an active area of research. nih.gov

In Vitro Antitumor Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. abcam.comnih.gov This assay was employed to evaluate the cytotoxic activities of the aforementioned 2-amino-1,4-naphthoquinone-benzamide derivatives against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines. nih.gov Similarly, the anticancer activities of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid against MCF-7, HeLa, HepG2, and A549 cancer cell lines were determined using the MTT assay. rsc.org This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a crucial tool in the initial screening of potential anticancer agents. abcam.comnih.gov

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial properties of compounds structurally related to this compound. For instance, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov While not all compounds were potent against all strains, each of the nine organisms tested was susceptible to at least one compound in the series. nih.gov

In another study, novel amino and acetamidoaurones were synthesized and screened for their antimicrobial activities. mdpi.com These compounds showed interesting activity against Gram-positive strains such as Staphylococcus aureus, methicillin-resistant S. aureus, Listeria monocytogenes, Bacillus subtilis, and Clostridioides difficile, as well as Gram-negative strains like Escherichia coli, Acinetobacter baumannii, and Helicobacter pylori. mdpi.com

Table 2: Antibacterial Activity of Selected Related Compounds

| Compound Class | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Reference |

|---|---|---|---|

| 2-amino-4-hydroxypyrimidine-5-carboxylates | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | nih.gov |

| Amino and Acetamidoaurones | S. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficile | E. coli, A. baumannii, H. pylori | mdpi.com |

Antifungal Efficacy against Fungal Pathogens

While direct studies on the antifungal efficacy of this compound are limited, research on structurally related aminobenzoic acid derivatives provides significant insights into their potential to combat fungal pathogens. For instance, derivatives of 2-aminobenzoic acid have demonstrated notable antifungal and antibiofilm activities against clinical isolates of Candida albicans. mdpi.comnih.gov Studies have shown that certain Schiff bases derived from 4-aminobenzoic acid exhibit potent broad-spectrum antifungal properties with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µM. nih.govmdpi.com

Furthermore, research on 2-amino-4,5-diarylthiazole derivatives, which share a substituted amino-aromatic core, has revealed moderate to excellent anti-Candida albicans activity. nih.gov The activity of these related compounds suggests that the 2-amino-benzoic acid scaffold is a promising framework for the development of novel antifungal agents.

Table 1: Antifungal Activity of Selected Aminobenzoic Acid Derivatives

| Compound Type | Fungal Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic Acid Schiff Bases | Various Fungi | MIC | ≥ 7.81 µM | nih.govmdpi.com |

| 2-Amino-4,5-diarylthiazole Derivatives | Candida albicans | MIC80 | 9 µM | nih.gov |

| 2-Aminobenzoic Acid Derivatives | Candida albicans | Synergistic activity with Fluconazole | Observed | mdpi.com |

Mechanistic Insights into Microbial Growth Inhibition

The mode of action for the antifungal effects of aminobenzoic acid derivatives appears to be multifactorial. In studies involving 2-aminobenzoic acid derivatives against Candida albicans, a key mechanism identified is the downregulation of specific genes crucial for fungal virulence. mdpi.comnih.gov These include:

HWP1 (Hyphal Wall Protein 1): A gene essential for hyphal development and adhesion to host cells.

ERG11: A gene encoding lanosterol (B1674476) 14-α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane.

ALS3 (Agglutinin-Like Sequence 3): A gene involved in adhesion and biofilm formation.

The downregulation of these genes leads to a diminished capacity for hyphal growth, reduced adhesion, and consequently, a decrease in pathogenicity. mdpi.comnih.gov Additionally, some aminobenzoic acid derivatives interfere with the folate biosynthesis pathway in microbes by acting as analogs of p-aminobenzoic acid (PABA), a key precursor. nih.gov This inhibition of a vital metabolic pathway contributes to their microbial growth inhibitory effects.

Anti-inflammatory Potential and Mechanism of Action

Derivatives of 2-aminobenzoic acid have demonstrated significant anti-inflammatory properties. Research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are structurally related to this compound, has shown that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation. nih.govnih.gov By activating Nrf2, these compounds can upregulate the expression of antioxidant and anti-inflammatory genes, thereby mitigating inflammatory responses. nih.gov

Inhibition of Inflammatory Mediators (Cytokines, Prostaglandins)

A key aspect of the anti-inflammatory activity of these compounds is their ability to suppress the production of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives effectively reversed the elevated levels of several key inflammatory molecules. nih.govnih.gov

These include:

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov

Inflammatory Mediators: Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2). nih.govnih.gov

The inhibition of these mediators is a direct consequence of the Nrf2 activation, which helps to control the inflammatory cascade. nih.gov

Table 2: Inhibition of Inflammatory Mediators by Tetrahydrobenzothiophene Derivatives

| Compound Class | Inflammatory Mediator | Effect | Reference |

|---|---|---|---|

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | IL-1β | Inhibition | nih.govnih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | IL-6 | Inhibition | nih.govnih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | TNF-α | Inhibition | nih.govnih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | PGE2 | Inhibition | nih.govnih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | COX-2 | Inhibition | nih.govnih.gov |

Role as Biologically Active Ligands in Metal Complexes

This compound and its analogs serve as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The presence of both a carboxylic acid group and an amino group allows these molecules to act as versatile chelating agents. For instance, research has demonstrated the synthesis of lanthanide complexes using 2,4-dimethylbenzoic acid as a primary ligand. nih.govnih.govfrontiersin.org Similarly, a ligand derived from 2-amino-4,5-dimethylthiazole has been used to prepare a series of chelating complexes with metal ions such as chromium(II), cobalt(II), nickel(II), copper(II), silver(I), and gold(III). researchcommons.org

Drug Discovery and Development Potential

Identification of Pharmacophores and Lead Compounds

No specific studies were identified that detail the use of this compound in pharmacophore modeling or its direct role as a lead compound in drug discovery campaigns. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. While the aminobenzoic acid scaffold is present in various pharmacologically active molecules, research explicitly detailing the pharmacophoric features of this compound is not available in the public domain.

Preclinical Evaluation of Therapeutic Candidates

Similarly, a search for preclinical evaluation data for therapeutic candidates derived from or identical to this compound did not yield any specific results. Preclinical studies, which involve in vitro and in vivo testing to determine the efficacy and safety of a potential drug, are a critical step in the drug development pipeline. The absence of such published data indicates that this compound has not been a significant focus of therapeutic development research to date.

Due to the constraints of focusing solely on this compound and the lack of pertinent research findings, it is not possible to provide a detailed analysis or data tables as requested.

Applications in Materials Science and Applied Chemistry

Utilization in Dye Chemistry and Pigment Development

2-Amino-4,5-dimethylbenzoic acid serves as a crucial intermediate in the synthesis of certain types of dyes, particularly azo dyes. researchcommons.org Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. The color and properties of these dyes can be finely tuned by modifying the chemical structure of the aromatic precursors.

The synthesis of azo dyes from this compound typically involves a diazotization reaction, where the amino group is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound, known as a coupling agent, to form the final azo dye. The methyl and carboxylic acid groups on the this compound backbone influence the final color, solubility, and fastness properties of the resulting dye.

For instance, a derivative, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, has been synthesized and studied for its potential applications. researchcommons.orgresearchcommons.org This highlights the role of the parent compound as a foundational element in creating more complex dye structures. researchcommons.orgresearchcommons.org

Potential in Corrosion Inhibition Studies (e.g., as part of multi-functional compounds)

The development of effective corrosion inhibitors is a critical area of research in materials science, aimed at protecting metallic surfaces from degradation. This compound and its derivatives have shown potential in this field. The molecule's structure is conducive to forming a protective layer on metal surfaces. The amino and carboxylic acid groups can adsorb onto the metal, while the aromatic ring provides a hydrophobic barrier, preventing contact with corrosive agents.

While direct studies on this compound as a primary corrosion inhibitor are not extensively documented in the provided results, the principles of corrosion inhibition by similar organic molecules suggest its potential. For example, triazine derivatives, which can be synthesized from amino-containing compounds, are known corrosion inhibitors. alfa-chemistry.com The functional groups present in this compound are characteristic of organic compounds that exhibit corrosion inhibiting properties through adsorption and film formation.

Role as Ligands or Precursors in Catalysis Research

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate with metal centers to create active and selective catalysts. This compound and its derivatives are valuable in this context due to the presence of potential coordinating atoms (nitrogen from the amino group and oxygen from the carboxyl group).

This compound can act as a bidentate ligand, coordinating to a transition metal ion through both the amino nitrogen and one of the carboxylate oxygens to form a stable chelate ring. The formation of such metal complexes is a key step in the development of new catalysts. The specific coordination environment created by the ligand influences the catalytic activity and selectivity of the metal center.

Research has shown that aromatic carboxylic acids are excellent ligands for lanthanide ions, forming complexes with interesting luminescent and thermal properties. nih.govfrontiersin.org While this research focused on 2,4-dimethylbenzoic acid, the principles can be extended to its amino-substituted counterpart. The presence of the amino group in this compound can further enhance the coordination ability and electronic properties of the resulting metal complexes. nih.govfrontiersin.org Studies on other amino-substituted ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated their ability to form stable complexes with various transition metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov

The derivatization of this compound can lead to the synthesis of more complex ligands and catalysts. For example, Schiff base ligands can be prepared by reacting the amino group with an aldehyde or ketone. These Schiff base ligands are well-known for their ability to form stable complexes with a wide range of transition metals, which often exhibit significant catalytic activity in various organic transformations.

A study on a derivative, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, involved its use as a ligand to prepare complexes with Cr(II), Co(II), Ni(II), Cu(II), Ag(I), and Au(III). researchcommons.orgresearchcommons.org The resulting metal complexes were characterized, and their geometries were proposed, indicating the versatility of this class of ligands in coordination chemistry. researchcommons.orgresearchcommons.org Such complexes are often investigated for their catalytic potential in reactions like oxidation, reduction, and carbon-carbon bond formation.

Below is a table summarizing the properties of some of the synthesized metal complexes with a derivative of this compound:

| Metal Ion | Molar Ratio (Metal:Ligand) | Proposed Geometry |

| Chromium (II) | 1:2 | Octahedral |

| Cobalt (II) | 1:2 | Octahedral |

| Nickel (II) | 1:2 | Octahedral |

| Copper (II) | 1:2 | Octahedral |

| Silver (I) | 1:1 | Tetrahedral |

| Gold (III) | 1:2 | Square Planar |

Table based on data from a study on (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid and its metal complexes. researchcommons.orgresearchcommons.org

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced 2-Amino-4,5-dimethylbenzoic Acid Derivatives

The structural versatility of this compound, with its reactive amino and carboxylic acid groups, makes it an ideal starting point for the synthesis of a diverse range of derivatives. ufms.br Future research will focus on creating advanced derivatives by targeting these functional groups to introduce new pharmacophores and functional moieties.

Key synthetic strategies will involve:

Amide and Ester Formation: The carboxyl group can be converted into a wide array of amides and esters. This can be achieved by reacting this compound with various amines and alcohols, respectively. These reactions can introduce new side chains that can modulate the molecule's solubility, stability, and biological activity.

Schiff Base Condensation: The amino group is a prime site for the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. Schiff bases are known for their broad spectrum of biological activities, and this synthetic route offers a straightforward method to generate large libraries of derivatives. chitkara.edu.in

N-Alkylation and N-Arylation: The reactivity of the amino group also allows for the introduction of alkyl and aryl substituents. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Heterocycle Formation: The bifunctional nature of this compound can be exploited to construct heterocyclic systems, such as benzodiazepines or quinazolinones, which are prevalent in many biologically active compounds.

The following table summarizes potential classes of derivatives and their target applications.

| Derivative Class | Synthetic Precursors | Potential Applications |

| Amides | Various primary and secondary amines | Anticancer, Anti-inflammatory, Antimicrobial |

| Esters | Alcohols, Phenols | Prodrugs, Antimicrobial agents |

| Schiff Bases | Aromatic and aliphatic aldehydes/ketones | Anticancer, Antifungal, Antiviral |

| N-Aryl/Alkyl Derivatives | Aryl and alkyl halides | Modulation of receptor binding |

| Heterocyclic Derivatives | Dicarbonyl compounds, Orthoesters | CNS agents, Kinase inhibitors |

These synthetic endeavors will aim to produce novel compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles compared to existing agents.

Comprehensive Mechanistic Investigations of Biological Activities